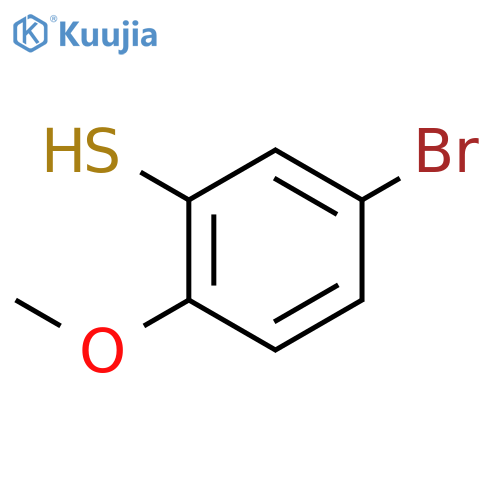

Cas no 90150-99-5 (5-bromo-2-methoxybenzene-1-thiol)

5-bromo-2-methoxybenzene-1-thiol 化学的及び物理的性質

名前と識別子

-

- BENZENETHIOL, 5-BROMO-2-METHOXY-

- 5-Bromo-2-methoxythiophenol

- 5-bromo-2-methoxybenzene-1-thiol

- 5-BROMO-2-METHOXYBENZENETHIOL

- DTXCID101737140

- 90150-99-5

- DTXSID901307195

- QDA15099

- G22364

- SCHEMBL47014

- 2-methoxy-5-bromo-thiophenol

- EN300-85417

- NVWMBFHESONALO-UHFFFAOYSA-N

- 832-966-1

- Z367661854

-

- MDL: MFCD00068899

- インチ: InChI=1S/C7H7BrOS/c1-9-6-3-2-5(8)4-7(6)10/h2-4,10H,1H3

- InChIKey: NVWMBFHESONALO-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=C(C=C1)Br)S

計算された属性

- せいみつぶんしりょう: 217.94010Da

- どういたいしつりょう: 217.94010Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 10.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

5-bromo-2-methoxybenzene-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-85417-5.0g |

5-bromo-2-methoxybenzene-1-thiol |

90150-99-5 | 95.0% | 5.0g |

$1064.0 | 2025-03-21 | |

| eNovation Chemicals LLC | Y1266163-5g |

5-bromo-2-methoxybenzene-1-thiol |

90150-99-5 | 97% | 5g |

$1560 | 2024-06-06 | |

| Fluorochem | 038041-5g |

5-Bromo-2-methoxythiophenol |

90150-99-5 | 5g |

£810.00 | 2022-03-01 | ||

| Enamine | EN300-85417-1.0g |

5-bromo-2-methoxybenzene-1-thiol |

90150-99-5 | 95.0% | 1.0g |

$245.0 | 2025-03-21 | |

| 1PlusChem | 1P01ALC4-5g |

5-bromo-2-methoxybenzene-1-thiol |

90150-99-5 | 97% | 5g |

$962.00 | 2025-03-19 | |

| 1PlusChem | 1P01ALC4-10g |

5-bromo-2-methoxybenzene-1-thiol |

90150-99-5 | 95% | 10g |

$2642.00 | 2023-12-15 | |

| Enamine | EN300-85417-10g |

5-bromo-2-methoxybenzene-1-thiol |

90150-99-5 | 95% | 10g |

$2087.0 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1266163-250mg |

5-bromo-2-methoxybenzene-1-thiol |

90150-99-5 | 97% | 250mg |

$295 | 2025-02-19 | |

| Enamine | EN300-85417-0.1g |

5-bromo-2-methoxybenzene-1-thiol |

90150-99-5 | 95.0% | 0.1g |

$85.0 | 2025-03-21 | |

| Enamine | EN300-85417-5g |

5-bromo-2-methoxybenzene-1-thiol |

90150-99-5 | 95% | 5g |

$1064.0 | 2023-09-02 |

5-bromo-2-methoxybenzene-1-thiol 関連文献

-

Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566

-

Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112

-

Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384

-

Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

5-bromo-2-methoxybenzene-1-thiolに関する追加情報

5-Bromo-2-Methoxybenzene-1-Thiol: A Comprehensive Overview

The compound 5-bromo-2-methoxybenzene-1-thiol (CAS No. 90150-99-5) is a fascinating organic molecule with a unique structure and diverse applications in various fields of chemistry and materials science. This compound, also referred to as 5-bromo-2-methoxythiophenol, has garnered significant attention due to its potential in drug discovery, material synthesis, and catalytic processes. In this article, we delve into the structural properties, synthesis methods, and recent advancements in the application of this compound.

The molecular structure of 5-bromo-2-methoxybenzene-1-thiol consists of a benzene ring substituted with a bromine atom at position 5, a methoxy group at position 2, and a thiol (-SH) group at position 1. This substitution pattern imparts unique electronic and steric properties to the molecule, making it highly versatile for various chemical reactions. The presence of the thiol group introduces nucleophilic character, while the methoxy group contributes electron-donating effects, enhancing the molecule's reactivity in certain contexts.

Recent studies have explored the role of 5-bromo-2-methoxybenzene-1-thiol in the synthesis of advanced materials such as metalloporphyrins and coordination polymers. For instance, researchers have utilized this compound as a building block for constructing two-dimensional (2D) materials with potential applications in electronics and sensing technologies. The ability of this molecule to coordinate with metal ions has been exploited to create hybrid materials with tailored magnetic and optical properties.

In the realm of drug discovery, 5-bromo-2-methoxybenzene-1-thiol has shown promise as a lead compound for developing anti-inflammatory and anticancer agents. Its thiol group facilitates redox cycling, which is crucial for modulating cellular responses. Recent experiments have demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammation pathways, making them potential candidates for therapeutic interventions.

The synthesis of 5-bromo-2-methoxybenzene-1-thiol typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the bromination of 2-methoxybenzenethiol using elemental bromine in a polar solvent under specific temperature conditions. The reaction sequence often includes purification steps such as column chromatography to isolate the desired product.

From an environmental perspective, understanding the degradation pathways of 5-bromo-2-methoxybenzene-1-thiol is essential for assessing its ecological impact. Recent research has focused on microbial degradation mechanisms, revealing that certain bacteria can metabolize this compound under anaerobic conditions. These findings are critical for developing bioremediation strategies to address potential contamination issues.

In conclusion, 5-bromo-2-methoxybenzene-1-thiol (CAS No. 90150-99-5) is a multifaceted compound with significant implications across various scientific disciplines. Its unique chemical properties make it an invaluable tool in material science, pharmacology, and environmental chemistry. As ongoing research continues to uncover new applications and mechanisms involving this compound, its role in advancing technological and therapeutic innovations is expected to grow further.

90150-99-5 (5-bromo-2-methoxybenzene-1-thiol) 関連製品

- 2248360-65-6(5-(3-Fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid)

- 898776-49-3(2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone)

- 1227606-51-0(2-(bromomethyl)-4-fluoro-pyridine)

- 924249-48-9(5,6-dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide)

- 1220972-70-2(2-Ethynyl-6-methoxybenzofuran)

- 76697-55-7(2-(Butane-1-sulfonyl)aniline, HCl)

- 1806046-80-9(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate)

- 2229021-63-8(4-methyl-3-nitrophenyl sulfamate)

- 1201641-02-2(2-(3-Bromo-2-fluorophenyl)ethanol)

- 99045-19-9(4-Benzyloxy-3,5-difluorophenol)